![molecular formula C18H17ClN2OS B1402863 2-Chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-phenylacetamide CAS No. 1365962-06-6](/img/structure/B1402863.png)
2-Chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-phenylacetamide
Overview
Description
“2-Chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-phenylacetamide” is a chemical compound with the molecular formula C12H13ClN2OS. It has an average mass of 268.762 Da and a monoisotopic mass of 268.043701 Da .
Molecular Structure Analysis
The molecular structure of this compound includes a benzothiophene ring, which is a sulfur-containing heterocycle. The molecule also contains functional groups such as cyano (-CN), methyl (-CH3), and acetamide (CH3CONH2) groups .Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 491.4±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C. It has an enthalpy of vaporization of 75.8±3.0 kJ/mol and a flash point of 251.0±28.7 °C. The compound has a molar refractivity of 68.4±0.4 cm3, and it has 3 hydrogen bond acceptors and 1 hydrogen bond donor .Scientific Research Applications
Synthetic Pathways and Derivative Formation
Reactions with Substituted Benzylidenemalononitriles and Acetylenic Compounds : A study explored the reactions of 2-amino-4,5,6,7-tetrahydro[1]benzothiophene-3-carbonitrile with substituted benzylidenemalononitriles, leading to the formation of benzothieno[2,3-d]pyrimidine derivatives and N-(3-cyano-4,5,6,7-tetrahydro[1]benzothien-2-yl)acetamide upon attempted acetylation. This research demonstrates a method for synthesizing complex heterocyclic compounds from simpler benzothiophene derivatives (Youssef, 2009).
Formation of Ring Annulated Products : Another research effort focused on the use of 2-Chloro-N-phenylacetamide and related compounds as building blocks for the synthesis of thiazolo[3,2-a]pyrimidinone derivatives, highlighting their role in constructing ring-annulated products with potential pharmacological applications (Janardhan et al., 2014).
Biological Activities and Applications
Antimicrobial and Cytotoxic Activities : The synthesis and evaluation of novel azetidine-2-one derivatives of 1H-benzimidazole, which likely include structural motifs related to 2-Chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-phenylacetamide, have been reported to exhibit good antibacterial activity and notable cytotoxic properties in vitro. This underscores the potential of such compounds in developing new therapeutic agents (Noolvi et al., 2014).
Anticonvulsant Activity : Research into omega-(1H-imidazol-1-yl)-N-phenylacetamide and propionamide derivatives, which share a structural relationship with the compound , demonstrated significant anticonvulsant activity, suggesting the potential use of such derivatives in epilepsy treatment (Soyer et al., 2004).
properties
IUPAC Name |
2-chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2OS/c1-11-7-8-13-14(10-20)18(23-15(13)9-11)21-17(22)16(19)12-5-3-2-4-6-12/h2-6,11,16H,7-9H2,1H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKJYMRONSNKLSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C(C3=CC=CC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-phenylacetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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